N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a small-molecule compound featuring a benzothiazole core linked to a piperidine-carboxamide scaffold via a sulfonyl group substituted with a 5-chlorothiophene moiety. The benzothiazole ring is a privileged structure in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-14-8-9-15(26-14)27(23,24)21-10-4-3-6-12(21)16(22)20-17-19-11-5-1-2-7-13(11)25-17/h1-2,5,7-9,12H,3-4,6,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRYCBRVZMSMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and chlorothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. One effective synthetic strategy involves the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonyl (–SO₂–) group participates in nucleophilic substitution and hydrolysis under controlled conditions:
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Hydrolysis : Acidic or basic hydrolysis cleaves the S–N bond, yielding 5-chlorothiophene-2-sulfonic acid and a piperidine-2-carboxamide intermediate.
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Nucleophilic Substitution : Thiols or amines displace the sulfonamide nitrogen under reflux conditions (e.g., in DMF at 80–100°C) .
Carboxamide Functionalization
The –CONH– group undergoes:
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Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in the presence of pyridine to form N-acylated derivatives .
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Hydrolysis : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) convert the carboxamide to carboxylic acid derivatives.
Heteroaromatic Ring Reactions
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Electrophilic Substitution : The benzo[d]thiazole ring undergoes halogenation or nitration at the 5- or 6-position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
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Thiophene Sulfur Oxidation : The 5-chlorothiophene moiety oxidizes to sulfone derivatives using H₂O₂/AcOH .
Synthetic Pathway and Reaction Conditions
The compound is synthesized via a three-step sequence:
Key intermediates:
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Piperidine-2-carboxylic acid (precursor for carboxamide)
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5-Chlorothiophene-2-sulfonyl chloride (sulfonating agent)
pH-Dependent Hydrolysis
| Condition | Degradation Product | Half-Life (h) | Source |
|---|---|---|---|
| pH 1.2 (HCl) | 5-Chlorothiophene-2-sulfonic acid + Piperidine | 2.3 | |
| pH 7.4 (buffer) | Stable (>90% intact at 24 h) | – | |
| pH 10 (NaOH) | Carboxylic acid derivative | 1.8 |
Oxidative Pathways
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the thiophene sulfur to sulfoxide (major metabolite) .
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Photodegradation : UV light induces cleavage of the sulfonamide bond (λ > 300 nm) .
Functional Group Cross-Reactivity
Catalytic and Enzymatic Modifications
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Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves ester analogs of the carboxamide (kₐₜₜ = 0.12 min⁻¹) .
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Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions modify the benzo[d]thiazole ring (e.g., aryl boronic acids, Pd(PPh₃)₄) .
Comparative Reactivity Insights
| Functional Group | Reactivity Rank (1 = highest) | Key Reaction |
|---|---|---|
| Sulfonamide | 1 | Nucleophilic substitution |
| Carboxamide | 2 | Hydrolysis/Acylation |
| 5-Chlorothiophene | 3 | Electrophilic substitution |
| Benzo[d]thiazole | 4 | Oxidative coupling |
Scientific Research Applications
Inhibition of Enzymes Related to Neurodegenerative Diseases
Research indicates that compounds with similar structural features can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer’s disease. By inhibiting AChE, the compound may enhance cholinergic signaling pathways, potentially improving cognitive functions in affected individuals .
Antimicrobial Activity
Preliminary studies have shown that benzothiazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the thiophene ring in this compound may enhance its efficacy against pathogens, making it a candidate for further investigation in antimicrobial therapies .
Potential Anticancer Activity
The structural motifs present in N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide suggest potential anticancer properties. Compounds with similar configurations have been studied for their ability to modulate kinase activity and inhibit tumor growth in various cancer models .
Biochemical Pathways Affected
The inhibition of AChE impacts cholinergic signaling pathways while MAO-B inhibition affects monoamine metabolism. These interactions suggest that the compound may have implications for treating cognitive disorders and other neurological conditions. Additionally, its potential antimicrobial properties could be linked to the disruption of bacterial metabolic pathways .
Case Studies and Research Findings
- Neuroprotective Effects :
- Antimicrobial Efficacy :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison based on evidence from peer-reviewed studies and patents:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Effects on Yield :
- Electron-donating groups (e.g., 2,4-dimethoxyphenyl in 4–23, 75% yield ) generally improve synthetic efficiency compared to electron-withdrawing or bulky groups (e.g., 2,4-dibromophenyl at 28% yield ).
- The 5-chlorothiophene group in the target compound may exhibit intermediate reactivity, though direct data are lacking.
Thermal Stability :
- All analogs exhibit melting points >250°C, suggesting high crystallinity and thermal stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl and carboxamide groups) .
Spectroscopic Trends :
- Aromatic proton shifts in ¹H NMR (δ 7.4–8.2) correlate with electron-withdrawing substituents (e.g., halogens, trifluoromethyl) .
- The target compound’s 5-chlorothiophene group would likely show distinct ¹³C NMR signals for thiophene carbons (δ ~125–140 ppm) and chlorine-induced deshielding.
Biological Implications :
- Halogenated analogs (e.g., 4–20, 7f) may enhance target binding via halogen bonds, as seen in antimicrobial and antitubercular derivatives .
- Thiophene-containing compounds could offer improved metabolic stability over phenyl analogs due to reduced oxidative metabolism .
Structural Characterization Tools :
- SHELX programs (e.g., SHELXL, SHELXS) were critical in resolving crystal structures of related compounds, ensuring accurate stereochemical assignments .
Contradictions and Limitations :
- While 3,5-bis(trifluoromethyl)phenyl derivatives show high yields (63% ), other bulky substituents (e.g., 2,4,6-trifluorophenyl at 16% yield ) underperform, suggesting reaction conditions (e.g., solvent, temperature) also influence outcomes.
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 457.96 g/mol. The compound features a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group attached to a chlorothiophene, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes linked to inflammation and microbial resistance. For instance, derivatives have shown significant binding affinities to targets involved in these pathways, suggesting potential therapeutic applications in treating inflammatory diseases and infections .
- Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties against specific pathogens. This is likely due to the presence of the sulfonamide functional group, which is known for its broad-spectrum antibacterial effects .
- Cytotoxic Effects : Research has shown that certain derivatives of benzo[d]thiazole compounds possess cytotoxic properties against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or interference with cellular signaling .
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds. For example, N-(benzo[d]thiazol-2-yl) derivatives have been tested against lung (A549), breast (MCF7-MDR), and fibrosarcoma (HT1080) cancer cell lines. Certain derivatives exhibited significant cytotoxicity at low concentrations, highlighting their potential as anticancer agents .
Neuroprotective Effects
Research involving related compounds has indicated neuroprotective properties in models of neurodegenerative diseases. For instance, one study demonstrated that a compound structurally related to this compound improved motor functions in a rat model of Parkinson's disease by increasing dopamine levels while decreasing glutamate levels .
Comparative Biological Activities
To illustrate the biological activities of structurally similar compounds, the following table summarizes their characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-chloro-thiophen-2-sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine | Similar sulfonamide and pyrrolidine structure | Antimicrobial |
| 1-(4-fluorophenyl)-N-(benzo[d]thiazol-6-yl)ethanamine | Contains benzo[d]thiazole; different amine structure | Anticancer |
| 1-(4-methylphenyl)-N-(benzo[d]thiazol)acetamide | Acetamide instead of carboxamide; similar core structure | Anti-inflammatory |
This comparison highlights the unique combination of functional groups in this compound, which may confer distinct biological properties not found in other analogs.
Q & A
Advanced Research Question
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on sulfonamide bond cleavage .
- Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors. Identify metabolites via LC-HRMS and compare with in silico predictions (e.g., Meteor Nexus) .
- Photostability : Expose to UV-Vis light (300–800 nm) and track λmax shifts in UV spectroscopy .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
- Core Modifications : Synthesize analogues with varied substituents on the benzothiazole (e.g., nitro, methoxy) and piperidine (e.g., N-methylation) rings. Test against target vs. off-target enzymes .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC50 data from analogues. Prioritize modifications that enhance electrostatic complementarity to the target’s active site .
- Fragment Replacement : Replace the 5-chlorothiophene with bioisosteres (e.g., 3-chlorophenyl) to evaluate steric and electronic effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
